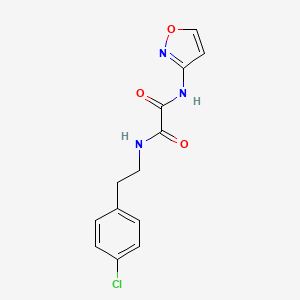

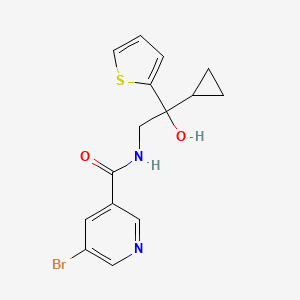

![molecular formula C16H18N6O B2756206 N-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105225-24-8](/img/structure/B2756206.png)

N-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-4-amine group, which is a type of pyrimidine, a class of organic compounds with a wide range of biological activities . The compound also has a methoxyphenyl group and a pyrrolidin-1-yl group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidin-4-amine group would form a bicyclic ring structure, while the methoxyphenyl and pyrrolidin-1-yl groups would be attached to this core .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[3,4-d]pyrimidin-4-amine group could potentially undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the groups present. For example, the presence of the methoxy group could increase its solubility in organic solvents .Applications De Recherche Scientifique

Antifungal Applications

One study explored the antifungal effects of derivatives containing similar heterocyclic compounds, indicating potential applications against fungi like Aspergillus terreus and Aspergillus niger. These findings suggest that dimethylpyrimidin derivatives, closely related to the chemical structure of interest, could be developed into effective antifungal agents, highlighting the significance of structural modifications in enhancing biological activity (N. N. Jafar et al., 2017).

Anti-inflammatory and Anti-cancer Activities

Research into pyrazolo[1,5-a]pyrimidine analogs synthesized under environmentally friendly conditions has shown promising anti-inflammatory and anti-cancer activities. This suggests that structural analogs of N-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine could have potential applications in the development of new therapeutic agents targeting inflammation and cancer, due to the versatile synthetic routes available for these compounds (S. Kaping et al., 2016).

Antitumor, Antifungal, and Antibacterial Properties

The synthesis and biological evaluation of pyrazole derivatives have identified compounds with significant antitumor, antifungal, and antibacterial pharmacophore sites. This suggests that the pyrazolo[3,4-d]pyrimidine backbone, akin to that in this compound, can be a valuable scaffold for the development of new pharmaceuticals with diverse biological activities (A. Titi et al., 2020).

Synthesis and Reactivity

Studies have also focused on the synthesis and chemical reactivity of pyrimidin-derivatives, leading to the creation of compounds with a wide range of biological activities. This research underscores the importance of the pyrimidine ring in medicinal chemistry and its potential as a core structure for the synthesis of biologically active molecules, possibly including analogs of this compound (O. Farouk et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds have been shown to selectively inhibit jak1 . The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in the signaling pathways of a variety of cytokines and growth factors.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (like jak1) by binding to the atp-binding site, thereby inhibiting the kinase activity . This results in the prevention of downstream signaling and ultimately leads to a decrease in the cellular responses mediated by these pathways.

Biochemical Pathways

The compound, by potentially inhibiting JAK1, could affect the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.

Pharmacokinetics

Similar compounds have been optimized for in vitro adme, herg, kinase profiling, and pharmacokinetic tests .

Result of Action

Similar compounds have shown desired efficacies in cia and aia models .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-6-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-23-12-6-4-11(5-7-12)18-14-13-10-17-21-15(13)20-16(19-14)22-8-2-3-9-22/h4-7,10H,2-3,8-9H2,1H3,(H2,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVECTOJFBZOLSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

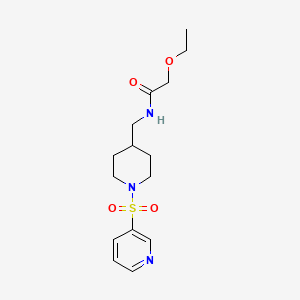

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2756123.png)

![N-(3-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2756126.png)

![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

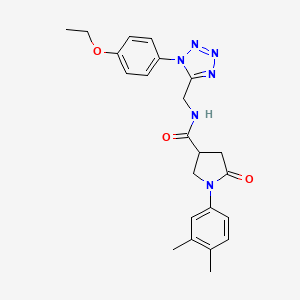

![1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2756129.png)

![3-(4-methylbenzyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2756134.png)

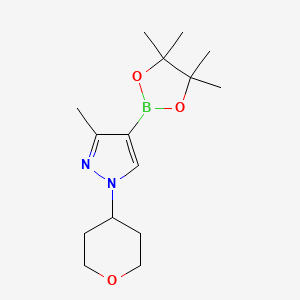

![[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride](/img/structure/B2756136.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B2756138.png)